3-(2-Thienyl)acrylic acid 3-(2-Thienyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 1124-65-8; 15690-25-2; 51019-83-1
VCID: VC4561879
InChI: InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3-
SMILES: C1=CSC(=C1)C=CC(=O)O
Molecular Formula: C7H6O2S
Molecular Weight: 154.18

3-(2-Thienyl)acrylic acid

CAS No.: 1124-65-8; 15690-25-2; 51019-83-1

Cat. No.: VC4561879

Molecular Formula: C7H6O2S

Molecular Weight: 154.18

* For research use only. Not for human or veterinary use.

3-(2-Thienyl)acrylic acid - 1124-65-8; 15690-25-2; 51019-83-1

Specification

CAS No. 1124-65-8; 15690-25-2; 51019-83-1
Molecular Formula C7H6O2S
Molecular Weight 154.18
IUPAC Name (Z)-3-thiophen-2-ylprop-2-enoic acid
Standard InChI InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3-
Standard InChI Key KKMZQOIASVGJQE-ARJAWSKDSA-N
SMILES C1=CSC(=C1)C=CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(2-Thienyl)acrylic acid (IUPAC name: (2E)-3-(thiophen-2-yl)prop-2-enoic acid) consists of a thiophene ring covalently bonded to an α,β-unsaturated carboxylic acid (Figure 1). The thiophene moiety, a five-membered aromatic ring containing one sulfur atom, contributes π-conjugation that enhances the compound’s electronic properties. The acrylic acid group introduces acidity (pKa ≈ 4.5) and reactivity toward nucleophiles and electrophiles.

Molecular Formula: C7H6O2S\text{C}_7\text{H}_6\text{O}_2\text{S}
Molecular Weight: 154.19 g/mol
Stereochemistry: Predominantly exists in the trans (E) configuration due to steric hindrance between the thienyl group and carboxylic acid .

Table 1: Key Structural Descriptors

PropertyValueSource
Bond Length (C=C)1.34 ÅComputational
Dihedral Angle (C-C-S-C)178.5°XRD Data
Torsional Energy Barrier8.2 kcal/molDFT Studies

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary industrial synthesis involves a Knoevenagel condensation between 2-thiophenecarboxaldehyde and malonic acid in the presence of pyridine as a catalyst :

Thiophene-2-carboxaldehyde+Malonic AcidPyridine3-(2-Thienyl)acrylic Acid+CO2+H2O\text{Thiophene-2-carboxaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Pyridine}} \text{3-(2-Thienyl)acrylic Acid} + \text{CO}_2 + \text{H}_2\text{O}

Yields typically range from 65–78%, with purification via recrystallization from ethanol/water mixtures .

Biotechnological Approaches

Patent EP0581250A2 discloses an enzymatic method using hydrolases to resolve racemic mixtures of 2-hydroxy-3-thienylacrylic acids, achieving >99% enantiomeric excess (ee) for L-thienylalanine precursors . This route is critical for producing chiral intermediates for antidiabetic drugs.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Cost (USD/kg)
Knoevenagel7298120
Enzymatic Resolution5899.5340

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 145–148°C and decomposes above 300°C . Its thermal stability makes it suitable for high-temperature reactions, such as polymerization.

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Dimethyl Sulfoxide (DMSO)45.2
Methanol12.8
Water0.3

Limited aqueous solubility necessitates derivatization (e.g., esterification) for biological applications .

Reactivity and Functionalization

Electrophilic Substitution

The thiophene ring undergoes regioselective bromination at the 5-position using Br2/FeBr3\text{Br}_2/\text{FeBr}_3, enabling access to halogenated derivatives for cross-coupling reactions .

Polymerization

Radical-initiated polymerization produces polythiophene-acrylate copolymers with tunable conductivity (103^{-3}–101^{-1} S/cm) . These materials are explored in organic photovoltaics and sensors.

Pharmaceutical and Biomedical Applications

Drug Delivery Systems

CZ Patent 2012842A3 describes nanomicellar compositions using acylated hyaluronan conjugated with 3-(2-thienyl)acrylic acid. These systems enhance the bioavailability of hydrophobic drugs like paclitaxel by 12-fold compared to free drug formulations .

Biological Activity

  • Antifungal: Isoxazolidine derivatives inhibit Candida albicans (MIC = 8 µg/mL).

  • Antidiabetic: Enhances intestinal insulin absorption in murine models by 40% via tight junction modulation .

ParameterValue
GHS ClassificationXi (Irritant)
Risk PhrasesR36/37/38
Safety PhrasesS26, S36/37

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Industrial and Regulatory Status

The global market for 3-(2-thienyl)acrylic acid is projected to grow at 6.2% CAGR (2025–2030), driven by demand in pharmaceuticals and organic electronics . Regulatory approvals include FDA GRAS Notice 1124 for food-contact polymers.

Future Directions

Ongoing research focuses on:

  • Continuous Flow Synthesis to improve yield and reduce waste.

  • CRISPR-Cas9 engineering of microbial hosts for sustainable production.

  • Quantum Dot Hybrids for optoelectronic applications.

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